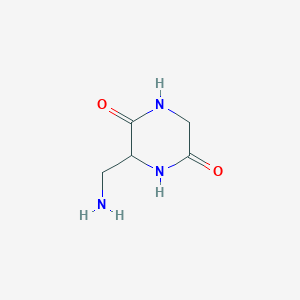

3-(Aminomethyl)piperazine-2,5-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H9N3O2 |

|---|---|

Molecular Weight |

143.14 g/mol |

IUPAC Name |

3-(aminomethyl)piperazine-2,5-dione |

InChI |

InChI=1S/C5H9N3O2/c6-1-3-5(10)7-2-4(9)8-3/h3H,1-2,6H2,(H,7,10)(H,8,9) |

InChI Key |

ZVSHQXVDRKJVNM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)NC(C(=O)N1)CN |

Origin of Product |

United States |

Synthetic Methodologies for 3 Aminomethyl Piperazine 2,5 Dione and Its Analogues

Classical and Contemporary Approaches to Piperazine-2,5-dione Ring Formation

The piperazine-2,5-dione, or diketopiperazine (DKP), scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds. csu.edu.au Its synthesis has been a subject of extensive research, leading to a variety of effective methods for its construction.

Cyclization Reactions for Diketopiperazine Scaffolds

The most common and classical method for forming the piperazine-2,5-dione ring is through the cyclization of dipeptides. wikipedia.org This intramolecular reaction typically involves the formation of two amide bonds to create the six-membered ring. Several strategies have been developed to facilitate this process:

Dipeptide Ester Cyclization: A widely used approach involves the heating of a dipeptide methyl or ethyl ester. canada.ca The reaction can be promoted by treatment with ammonia (B1221849) or by heating in neutral solvents like toluene (B28343) or a mixture of toluene and sec-butanol. canada.canih.gov For instance, early methods by Fischer involved treating dipeptide methyl esters with excess ammonia over several days. nih.gov A significant drawback of these harsh conditions is the high potential for racemization. canada.canih.gov To circumvent this, methods such as boiling the formate (B1220265) salts of dipeptide methyl esters in neutral solvents have been developed to preserve stereochemical integrity. nih.gov

Solid-Phase Synthesis: To streamline the synthesis and purification process, solid-phase synthesis has been adapted for DKP formation. nih.gov A common strategy is the "cyclative cleavage," where a dipeptide is assembled on a solid support. nih.govgoogle.com The terminal amine protecting group (e.g., Fmoc) is then removed, and the resulting free amine attacks the ester linkage to the resin, causing cyclization and release of the DKP product in a single step. nih.govgoogle.com This method often results in high-purity products as uncyclized material remains attached to the support. nih.gov

Catalytic Methods: More recent advancements include the use of catalysts to promote cyclization under milder conditions. For example, a diboronic acid anhydride (B1165640) has been used as a dehydration catalyst for hydroxy-directed peptide bond formations, leading to a concise synthesis of DKPs with hydroxymethyl groups. organic-chemistry.org This approach improves atom economy by avoiding stoichiometric condensation reagents. organic-chemistry.org

One-Pot and Multi-Step Synthetic Strategies

While multi-step syntheses involving the isolation of dipeptide intermediates are common, one-pot strategies and multicomponent reactions (MCRs) have gained traction for their efficiency and operational simplicity.

Multi-Step Synthesis: The synthesis of 3-(aminomethyl)piperazine-2,5-dione itself has been reported via a four-step sequence. nih.gov Though the specific steps are not detailed in the abstract, this highlights a targeted, multi-step approach to achieve the final structure. nih.gov Traditional multi-step methods provide better control over each reaction and allow for the purification of intermediates, which can be crucial for complex targets.

One-Pot Syntheses: These strategies combine multiple reaction steps into a single procedure without isolating intermediates, saving time and resources. A one-pot protocol for synthesizing N-substituted 2,5-DKPs has been developed, showcasing the potential for streamlined production. wikipedia.org Another example involves a three-step sequence of catalytic condensation, deprotection, and intramolecular cyclization performed without intermediate purification to yield DKPs in high yields. organic-chemistry.org

Multicomponent Reactions (MCRs): MCRs, such as the Ugi reaction, are powerful tools for rapidly constructing complex molecules like DKPs. wikipedia.orgnih.gov The Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like intermediate. This intermediate can then undergo a subsequent cyclization reaction to form the piperazine-2,5-dione ring. nih.gov This approach allows for the generation of diverse DKP libraries by varying the starting components. For example, a series of tryptamine-piperazine-2,5-dione conjugates were synthesized via a post-Ugi cascade reaction. nih.gov

| Synthetic Strategy | Description | Advantages | Disadvantages | References |

| Dipeptide Ester Cyclization | Heating a dipeptide ester, often in the presence of a base or in a high-boiling solvent, to induce intramolecular amide bond formation. | Simple, well-established method. | Harsh conditions can lead to racemization. | canada.canih.gov |

| Solid-Phase Synthesis | A dipeptide is built on a solid support, followed by cyclization and cleavage from the resin. | High purity of final product, simplified purification. | Can have lower yields compared to solution-phase. | nih.govgoogle.com |

| One-Pot Synthesis | Multiple reaction steps are performed sequentially in the same reaction vessel without isolating intermediates. | Increased efficiency, reduced waste. | Requires compatible reaction conditions for all steps. | wikipedia.orgorganic-chemistry.org |

| Ugi Multicomponent Reaction | A one-pot reaction combining four components to form an intermediate that cyclizes to the DKP ring. | High atom economy, rapid library generation. | The complexity of the product mixture can be a challenge. | nih.govmdpi.com |

Stereoselective Synthesis of Chiral this compound

The biological activity of piperazine-2,5-diones is often highly dependent on their stereochemistry. Therefore, methods for the stereoselective synthesis of chiral DKPs, including the chiral analogue of this compound, are of significant interest. nih.gov

Enantioselective and Diastereoselective Synthetic Routes

Achieving stereocontrol in DKP synthesis primarily involves starting with enantiomerically pure amino acids or employing stereoselective reactions.

From Chiral Pool: The most straightforward method to obtain enantiopure DKPs is to use enantiomerically pure α-amino acid esters as starting materials. researchgate.net The cyclization of a dipeptide formed from two L-amino acids will typically yield a cis-disubstituted DKP, while a dipeptide from an L- and a D-amino acid will yield a trans-isomer. baranlab.org

Diastereoselective Alkylation: For pre-formed DKP rings, diastereoselective alkylation of enolates can be used to introduce substituents with specific stereochemistry. baranlab.org The existing stereocenters on the ring direct the approach of the electrophile.

Application of Chiral Auxiliaries and Catalytic Asymmetric Methods

For more sophisticated control over stereochemistry, chiral auxiliaries and asymmetric catalysis are employed.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com In the context of DKP synthesis, a chiral auxiliary can be attached to a substrate, direct a stereoselective reaction, and then be removed. Evans oxazolidinones and pseudoephedrine are well-known auxiliaries used in asymmetric alkylation and aldol (B89426) reactions, which can be steps in a DKP synthesis. wikipedia.orgscielo.org.mxresearchgate.net For instance, an achiral glycine-containing DKP can be acylated with a chiral auxiliary, which then directs the stereoselective addition of a substituent.

Catalytic Asymmetric Synthesis: This approach uses a chiral catalyst to generate a chiral product from a prochiral substrate. nih.gov Recent developments have led to the catalytic asymmetric synthesis of piperazin-2-ones, which are closely related structures. A one-pot approach using cinchona alkaloid-based urea (B33335) or thiourea (B124793) catalysts has been developed for the asymmetric synthesis of C3-substituted piperazin-2-ones and morpholin-2-ones. nih.gov This method involves a sequential Knoevenagel reaction/asymmetric epoxidation followed by a domino ring-opening cyclization, achieving high yields and enantioselectivity. nih.gov Such catalytic methods represent the cutting edge of stereoselective synthesis and could potentially be adapted for the synthesis of chiral this compound.

| Method | Principle | Key Features | References |

| Chiral Pool Synthesis | Utilizes enantiomerically pure starting materials (e.g., L- or D-amino acids) to build the chiral DKP scaffold. | Straightforward, relies on commercially available starting materials. | Limited to the stereochemistry of available precursors. |

| Chiral Auxiliaries | A recoverable chiral molecule is temporarily attached to the substrate to direct the stereochemistry of a subsequent reaction. | High levels of stereocontrol, predictable outcomes. | Requires additional steps for attachment and removal of the auxiliary. |

| Catalytic Asymmetric Synthesis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | High efficiency, atom economy. | Catalyst development can be challenging. |

Derivatization Strategies for the Aminomethyl Group and Piperazine-2,5-dione Core

The functional groups of this compound—the primary amine of the aminomethyl side chain and the N-H and C-H bonds of the DKP core—offer multiple sites for chemical modification. Derivatization is key to tuning the molecule's properties and exploring structure-activity relationships.

Derivatization of the Aminomethyl Group: The primary amine is a versatile handle for derivatization. It can readily undergo reactions such as acylation to form amides, alkylation to form secondary or tertiary amines, and reductive amination with aldehydes or ketones. These modifications allow for the introduction of a wide array of functional groups, altering the steric and electronic properties of the side chain.

Derivatization of the Piperazine-2,5-dione Core:

N-Alkylation/N-Acylation: The nitrogen atoms of the DKP ring can be alkylated or acylated. wikipedia.orggoogle.com For example, 1,4-diacetyl-2,5-piperazinedione is a common intermediate used in aldol condensations because the acetyl groups activate the C-3 and C-6 positions. researchgate.netresearchgate.net

C-3/C-6 Functionalization: The α-carbons (C-3 and C-6) to the carbonyl groups are acidic and can be deprotonated to form enolates. wikipedia.orgbaranlab.org These enolates can then react with various electrophiles. A common reaction is the aldol condensation with aldehydes to form 3-ylidene or 3,6-diylidene derivatives. wikipedia.orgresearchgate.net These exocyclic double bonds can then be subjected to further reactions, such as hydrogenation to produce cis- or trans-disubstituted DKPs. csu.edu.au

Halogenation: Bromination of the DKP ring can be followed by nucleophilic displacement to introduce a variety of substituents at the C-3 and C-6 positions. wikipedia.org

Ring Modification: The carbonyl groups of the DKP ring can be reduced to methylenes, or the entire ring can be aromatized to a pyrazine (B50134) by treatment with reagents like phosphorus oxychloride. google.com

Functionalization of the Aminomethyl Moiety

The aminomethyl group presents a primary amine that is a key site for structural diversification. Standard organic chemistry transformations can be applied to this moiety to generate a wide array of analogues. While specific examples detailing the functionalization of the aminomethyl group on this compound are not extensively documented in dedicated studies, general principles of amine chemistry are readily applicable.

Acylation: The primary amine of the aminomethyl side chain can be readily acylated to form amides. This is typically achieved by reacting the parent compound with acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the acid byproduct. This modification allows for the introduction of a vast range of functionalities.

Alkylation: N-alkylation of the aminomethyl group can introduce alkyl or aryl groups. Reductive amination is a common and effective method, involving the reaction of the amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding amine. nih.govmdpi.com Another approach is nucleophilic substitution, where the amine reacts with an alkyl halide. mdpi.com To control the degree of alkylation and avoid the formation of quaternary ammonium (B1175870) salts, strategies such as using a large excess of the amine or employing protecting groups may be necessary. researchgate.net

Table 1: General Methods for Functionalization of Primary Amines Applicable to the Aminomethyl Moiety

| Reaction Type | Reagents and Conditions | Resulting Functional Group |

|---|---|---|

| Acylation | Acyl chloride or anhydride, base (e.g., triethylamine, pyridine) | Amide |

| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) | Secondary or Tertiary Amine |

| Nucleophilic Substitution | Alkyl halide, base (e.g., K₂CO₃) | Secondary or Tertiary Amine |

Modifications on the Piperazine-2,5-dione Ring System

The piperazine-2,5-dione ring itself offers multiple sites for modification, primarily at the nitrogen and alpha-carbon positions, allowing for the synthesis of a diverse library of analogues.

N-Alkylation and N-Acylation: The two amide nitrogens on the piperazine-2,5-dione ring can be substituted. wikipedia.org N-acylation, for instance with acetic anhydride, is a common strategy. csu.edu.auresearchgate.net This not only creates an N-acyl derivative but also activates the alpha-carbons (C-3 and C-6) for subsequent C-alkylation reactions. csu.edu.au The addition of protecting groups to the amide nitrogens can also increase the lipophilicity of the molecule. nih.gov General methods for N-alkylation include reactions with alkyl halides or reductive amination. mdpi.com

C-Alkylation and Condensation: The carbons at the 3- and 6-positions of the piperazine-2,5-dione ring can be functionalized, most commonly through alkylation. A powerful method involves the N,N'-diacetylation of the piperazine-2,5-dione core, followed by a base-mediated condensation with aldehydes (e.g., various benzaldehydes). csu.edu.auchemrxiv.org This approach allows for the creation of both symmetrical and unsymmetrical bis(benzylidene)piperazine-2,5-diones. csu.edu.auresearchgate.net Subsequent hydrogenation of the resulting exocyclic double bonds can yield saturated C-substituted derivatives. csu.edu.auchemrxiv.org

Table 2: Selected Synthetic Modifications of the Piperazine-2,5-dione Ring

| Modification Type | Starting Material | Reagents and Conditions | Product | Reference(s) |

|---|---|---|---|---|

| N,N'-Diacetylation | Piperazine-2,5-dione | Acetic anhydride (Ac₂O), 165 °C | 1,4-Diacetylpiperazine-2,5-dione | csu.edu.au |

| Bis-condensation | 1,4-Diacetylpiperazine-2,5-dione | Benzaldehyde, K₂CO₃, DMF, rt | 3,6-Bis(benzylidene)-1,4-diacetylpiperazine-2,5-dione | csu.edu.au |

| Hydrogenation | (Z,Z)-bis(benzylidene)piperazine-2,5-dione | H₂, Pd/C, Acetic Acid, 80-100 °C | cis-bis(benzyl)piperazine-2,5-dione | csu.edu.auchemrxiv.org |

| N-Benzoylation | 1-Aryl-piperazine-2,5-dione | Benzoyl chloride, base | 1-Aryl-4-benzoyl-piperazine-2,5-dione | nih.gov |

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of piperazine-2,5-diones to develop more environmentally benign, efficient, and safe protocols.

Microwave-Assisted Synthesis: A prominent green chemistry approach is the use of microwave irradiation, which significantly accelerates reaction times, often improves yields, and can enable solvent-free reactions. researchgate.netresearchgate.net The microwave-assisted cyclization of N-Boc protected dipeptide esters has been shown to be a general and efficient method for producing piperazine-2,5-diones. researchgate.netresearchgate.net This technique often leads to cleaner reactions and easier product isolation compared to conventional heating. researchgate.net

Aqueous and Solvent-Free Conditions: The use of water as a reaction solvent is a key goal of green chemistry. An efficient, one-pot N-Boc-deprotection and cyclization of dipeptidyl esters has been successfully performed in water under microwave irradiation to yield diketopiperazines. nih.gov Furthermore, solvent-free cyclocondensation of N-Boc dipeptide esters under microwave irradiation represents a particularly environmentally friendly procedure, eliminating the need for volatile organic solvents. researchgate.netresearchgate.net

Table 3: Comparison of Conventional vs. Green Synthesis Methods for Piperazine-2,5-diones

| Method | Conditions | Advantages | Reference(s) |

|---|---|---|---|

| Conventional Heating | Organic solvents (e.g., Toluene, 2-Butanol), high temperatures, long reaction times | Established methodology | nih.gov |

| Microwave-Assisted (Solvent-Free) | N-Boc dipeptide esters, microwave irradiation (e.g., 600 W), 2-8 minutes | Rapid, no solvent, high yields, easy isolation | researchgate.netresearchgate.net |

| Microwave-Assisted (Aqueous) | Nα-Boc-dipeptidyl ester, water, microwave (e.g., 250 W, 10 min) | Rapid, environmentally friendly solvent, excellent yields | nih.gov |

Biocatalysis: The natural synthesis of piperazine-2,5-diones occurs in various organisms through the action of enzymes like cyclodipeptide synthases. csu.edu.auwikipedia.org These biocatalytic processes represent the epitome of green chemistry, occurring under mild, aqueous conditions with high specificity. While not yet a mainstream synthetic method in the laboratory for this specific compound, harnessing these enzymatic pathways could offer a highly sustainable manufacturing route in the future.

Molecular Interactions and Biological Activities of 3 Aminomethyl Piperazine 2,5 Dione

Exploration of Molecular Targets and Binding Affinities

The biological effects of a compound are intrinsically linked to its ability to interact with specific molecular targets within a biological system. Research into 3-(aminomethyl)piperazine-2,5-dione has identified key interactions with enzymes and receptors, providing a foundation for understanding its potential physiological roles.

Enzyme Binding and Inhibition Studies (e.g., S-adenosylmethionine-related enzymes, Dipeptidyl Peptidase 8)

While the direct interaction of this compound with S-adenosylmethionine (SAM)-related enzymes has not been extensively documented in publicly available research, the biosynthesis of the broader diketopiperazine (DKP) class of compounds is known to involve complex enzymatic pathways. The formation of the DKP scaffold is catalyzed by enzymes such as nonribosomal peptide synthetases (NRPSs) and cyclodipeptide synthases (CDPSs). rsc.org Some of these biosynthetic pathways utilize SAM as a cofactor for methylation and other modifications of the DKP core, suggesting a theoretical link between SAM-dependent enzymes and the synthesis of DKP derivatives. rsc.org However, specific inhibitory or binding activity of this compound on these enzymes has not been reported.

Similarly, Dipeptidyl Peptidase 8 (DPP8) and the closely related DPP9 are serine proteases that have emerged as potential therapeutic targets. frontiersin.org Inhibitors of DPP8/9 are being investigated for various pathological conditions. nih.govresearchgate.net While numerous inhibitors of DPP8 and DPP9 have been identified and studied, there is currently no specific data available from the reviewed sources that detail the binding affinity or inhibitory effect of this compound on Dipeptidyl Peptidase 8.

Receptor Interaction Studies (e.g., NMDA Receptor Glycine (B1666218) Site)

A significant finding in the study of this compound is its identification as a novel inhibitor of the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor. nih.gov The NMDA receptor, a key player in synaptic plasticity, neuronal development, learning, and memory, possesses a modulatory glycine binding site that must be occupied for the receptor to be activated by glutamate (B1630785). nih.govnih.gov

Through computational docking studies using the GDB-11 chemical universe database, this compound was identified as a potential ligand for the NMDA receptor glycine site. nih.gov Subsequent synthesis and experimental validation through radioligand displacement assays and electrophysiological measurements confirmed this interaction. nih.gov These studies revealed that this compound acts as an inhibitor at this site, with an estimated dissociation constant (KD) of 50 microM. nih.gov

| Compound | Target | Binding Affinity (KD) | Reference |

| This compound | NMDA Receptor Glycine Site | ~50 µM | nih.gov |

| Glycine | NMDA Receptor Glycine Site | 40 nM (true affinity constant) | nih.gov |

This table presents the binding affinity of this compound for the NMDA receptor glycine site, with the natural ligand glycine shown for comparison.

Investigation of Biological Responses and Phenotypes in Model Systems

The interactions of this compound at the molecular level can translate into broader biological responses. This section examines the general activities associated with its chemical class and explores the theoretical and potential implications in specific physiological systems.

General Biological Activities Associated with Diketopiperazines

Diketopiperazines (DKPs), as a class of compounds, are known to exhibit a wide array of biological activities. nih.govresearchgate.netnih.gov These cyclic dipeptides are among the most common peptide derivatives found in nature, isolated from a variety of sources including fungi, bacteria, and marine organisms. nih.govwikipedia.org Their rigid and conformationally constrained structure makes them attractive scaffolds for drug discovery. nih.gov

The diverse biological activities attributed to diketopiperazines include:

Antimicrobial: Exhibiting activity against bacteria and fungi. nih.govresearchgate.net

Antitumor: Showing cytotoxic effects against various cancer cell lines. nih.govnih.gov

Antiviral: Demonstrating potential to inhibit viral replication. nih.gov

Neuroprotective: Offering potential benefits in conditions related to the nervous system. researchgate.net

Immunosuppressive: Modulating the activity of the immune system. researchgate.net

These activities are highly dependent on the specific amino acid residues that constitute the diketopiperazine ring and the various substitutions on the core structure. nih.gov

Hemoregulatory Activity: Theoretical Frameworks and Mechanistic Implications

Some diketopiperazines have been reported to possess hemoregulatory activities, including hemosuppressor effects. nih.gov For instance, certain histidine-containing diketopiperazines have been shown to inhibit thrombin and affect platelet aggregation. nih.gov This suggests that the diketopiperazine scaffold can interact with components of the coagulation cascade.

While direct experimental evidence for the hemoregulatory activity of this compound is not available in the reviewed literature, its classification as a diketopiperazine provides a theoretical basis for such potential. The specific side chain, an aminomethyl group, would influence its interaction with potential biological targets within the hematological system. Further research would be necessary to determine if this compound exhibits any hemostimulating or hemosuppressing properties.

Antimicrobial Research Perspectives

The piperazine (B1678402) and diketopiperazine cores are important pharmacophores in the development of antimicrobial agents. ijcmas.comresearchgate.netnih.gov Numerous synthetic and natural compounds containing these scaffolds have demonstrated potent activity against a range of microbial pathogens, including drug-resistant strains. ijcmas.commdpi.com

Given that this compound belongs to this chemical class, it represents a candidate for antimicrobial screening. The presence of the aminomethyl group could influence its solubility, cell permeability, and interaction with microbial targets. Future research could involve screening this compound against a panel of clinically relevant bacteria and fungi to determine its minimum inhibitory concentrations (MIC) and minimum bactericidal/fungicidal concentrations (MBC/MFC). Such studies would clarify its potential as a lead compound for the development of new antimicrobial drugs.

Neuroprotective Potential in Cellular Models

The compound this compound has been identified as a novel and promising agent with neuroprotective potential, specifically through its interaction with the N-Methyl-D-Aspartate (NMDA) receptor. This receptor is critically involved in synaptic plasticity, neuronal development, and cognitive functions like learning and memory. nih.gov

Initial identification of this compound as a potential ligand for the NMDA receptor's glycine binding site came from computational docking studies using a large chemical universe database. nih.gov Subsequent chemical synthesis and biological testing confirmed this hypothesis. nih.gov

In cellular models, specifically using Xenopus oocytes, the neuroprotective activity of this compound was validated. Electrophysiological measurements demonstrated that this compound acts as an inhibitor of glycine at the NMDA receptor. nih.gov Radioligand displacement assays further substantiated this finding, yielding an estimated dissociation constant (KD) of 50 µM. nih.gov This inhibitory activity at the glycine site of the NMDA receptor highlights its potential to modulate neuronal excitability and protect against excitotoxicity, a common pathway in many neurodegenerative disorders.

| Parameter | Finding | Cellular Model | Reference |

| Target | NMDA Receptor Glycine Site | - | nih.gov |

| Activity | Glycine Inhibitor | Xenopus Oocytes | nih.gov |

| Affinity (KD) | ~50 µM | - | nih.gov |

Mechanisms of Action at the Molecular and Cellular Level

The biological activity of this compound is fundamentally linked to the inherent structural properties of its core piperazine-2,5-dione (also known as diketopiperazine, DKP) scaffold.

Protease Resistance Mechanisms in Peptidomimetic Design

A significant challenge in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. The piperazine-2,5-dione scaffold offers a robust solution to this problem. The cyclic and sterically hindered nature of the DKP ring provides exceptional resistance to enzymatic degradation by proteases compared to their linear peptide counterparts. nih.govmdpi.com

This inherent stability is a key feature in peptidomimetic design. By incorporating the DKP framework, it is possible to create molecules that mimic the biological activity of natural peptides but with significantly improved pharmacokinetic profiles, particularly for oral administration. mdpi.com The amide bonds within the rigid ring structure are shielded from the active sites of proteolytic enzymes, preventing hydrolysis and extending the compound's half-life in a biological system. nih.gov This strategy allows for the transformation of a biologically active peptide into a stable compound that retains its function, a crucial step in developing orally available drugs. mdpi.com

Conformational Restriction and its Influence on Biological Function

The piperazine-2,5-dione ring is a conformationally restricted and rigid framework. nih.govmdpi.com This structural rigidity is not a limitation but a key determinant of its biological function. It limits the mobility of the amino acid side chains embedded in its structure, forcing them into specific spatial orientations. mdpi.com This pre-organization reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and specificity.

The DKP scaffold is an excellent mimic of secondary peptide structures, such as β-turns. By locking the peptide backbone into a specific conformation, these molecules can accurately present key interacting residues to a receptor or enzyme active site. The stereochemistry at the α-carbons can be varied to fine-tune the three-dimensional structure, which in turn can drastically alter biological activity. nih.gov The piperazine scaffold is considered a "privileged structure" in drug discovery because its defined conformational properties and its two nitrogen atoms allow for strategic modifications that can enhance water solubility and improve pharmacokinetic characteristics, making it a versatile and sought-after framework for designing new therapeutic agents. nih.gov

| Structural Feature | Implication in Peptidomimetic Design | Biological Consequence | Reference |

| Cyclic Backbone | Shields amide bonds from enzymatic attack. | High resistance to protease degradation, improved in vivo stability. | nih.govmdpi.com |

| Rigid Conformation | Mimics specific peptide secondary structures (e.g., β-turns). | Pre-organizes side chains for optimal receptor binding, potentially increasing affinity and specificity. | mdpi.com |

| Stereochemical Diversity | Allows for precise control over the 3D orientation of substituents. | Influences solution structures and interactions with biological membranes and targets. | nih.gov |

Structure Activity Relationship Sar Studies of 3 Aminomethyl Piperazine 2,5 Dione Derivatives

Elucidation of Key Pharmacophoric Elements and Their Contributions to Activity

The fundamental structure of 3-(aminomethyl)piperazine-2,5-dione contains several key pharmacophoric elements that are crucial for its biological activity. These include the two carbonyl groups, the ring nitrogen atoms, and the exocyclic aminomethyl group. The piperazine-2,5-dione ring itself serves as a rigid scaffold, pre-organizing the appended functional groups into a specific three-dimensional orientation. nih.gov

A pivotal study identified this compound as a novel inhibitor of the N-methyl-D-aspartate (NMDA) receptor at the glycine (B1666218) binding site. nih.gov This discovery was made through docking simulations from a chemical universe database, which highlighted the potential of this specific arrangement of atoms to fit within the receptor's binding pocket. nih.gov The activity of this compound underscores the importance of the precise placement of its functional groups.

The critical nature of the pharmacophore is demonstrated by comparing this compound with its close analog, 5-(aminomethyl)piperazine-2,3-dione. While the 2,5-dione derivative showed inhibitory activity with an estimated dissociation constant (K(D)) of 50 microM, the 2,3-dione analog was found to be inactive. nih.gov This stark difference in activity, despite having the same atomic composition, highlights that the relative positioning of the carbonyl groups within the piperazine (B1678402) ring is a determining factor for molecular recognition at the NMDA glycine site. The 2,5-dione arrangement creates a specific electrostatic and steric profile that is essential for binding, which the 2,3-dione arrangement fails to replicate.

Table 1: Activity Comparison of Piperazinedione Isomers at the NMDA Receptor Glycine Site

| Compound | Structure | Biological Activity (NMDA Glycine Site) | Reference |

|---|---|---|---|

| This compound | Piperazine ring with carbonyls at positions 2 and 5, and an aminomethyl group at position 3. | Active Inhibitor (K(D) ≈ 50 µM) | nih.gov |

| 5-(Aminomethyl)piperazine-2,3-dione | Piperazine ring with carbonyls at positions 2 and 3, and an aminomethyl group at position 5. | Inactive | nih.gov |

Impact of Substituent Effects on Biological Efficacy and Selectivity

The biological efficacy and selectivity of this compound derivatives can be significantly modulated by introducing substituents at various positions on the scaffold. The piperazine ring contains two nitrogen atoms (at positions 1 and 4) that are common sites for modification, allowing for the introduction of diverse chemical groups that can alter the compound's properties. nih.gov

Studies on related piperazine-2,5-dione derivatives have shown that substituents at the 3- and 6-positions of the ring play a crucial role in determining biological activity, particularly in the context of anticancer agents. nih.gov For instance, the introduction of phenyl rings at these positions can lead to compounds that form extensive hydrogen bonding and π-stacking interactions. nih.gov However, this can also result in low liposolubility, which may hinder biological investigation. Consequently, designing novel lipophilic substances with a diketopiperazine core is an area of growing interest to improve anticancer properties. nih.gov

The nature of the substituent is critical. For example, in a series of bile acid hybrids incorporating a piperazine moiety, a cinnamylpiperazinyl group was found to be most potent against a multiple myeloma cell line. nih.gov This indicates that bulky, aromatic substituents can enhance cytotoxic activity. The N-arylpiperazine motif is considered a privileged scaffold because it often interacts with multiple pharmacological targets with high affinity and selectivity. mdpi.com Modifications to the aryl ring, such as adding methoxy (B1213986) groups, or replacing the phenyl ring with heterocycles, can fine-tune the inhibitory activity against various targets, including amine transporters. researchgate.net

Table 2: Influence of Substituents on the Biological Activity of Piperazine-2,5-dione Derivatives

| Core Scaffold | Substituent Type (at C3/C6) | Observed Effect | Example Compound Class | Reference |

|---|---|---|---|---|

| Piperazine-2,5-dione | Unsubstituted | Baseline activity (e.g., NMDA inhibition) | This compound | nih.gov |

| Piperazine-2,5-dione | Phenyl Groups | Anticancer activity; low liposolubility | Phenylahistin | nih.gov |

| Piperazine-2,5-dione | Lipophilic Groups | Improved anticancer properties | Derivatives designed for increased lipophilicity | nih.gov |

| Piperazine | Cinnamylpiperazinyl Group | Potent anticancer activity | Bile acid-piperazine hybrids | nih.gov |

Stereochemical Influences on Molecular Recognition and Biological Activity

Stereochemistry is a critical factor governing the interaction of chiral molecules with biological systems. The this compound molecule possesses a chiral center at the C3 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-3-(aminomethyl)piperazine-2,5-dione and (S)-3-(aminomethyl)piperazine-2,5-dione. This chirality has profound implications for its biological activity, as biological targets such as receptors and enzymes are themselves chiral.

The differential activity of enantiomers is a well-established principle in pharmacology. Generally, only one enantiomer (the eutomer) is responsible for the desired biological effect, while the other (the distomer) is often less active or inactive. unimi.it This stereoselectivity arises because the precise three-dimensional arrangement of atoms in the active enantiomer allows for a multi-point interaction with its binding site, whereas the mirror image isomer cannot achieve the same optimal fit.

In the context of this compound's activity as an NMDA receptor ligand, the stereochemistry at the C3 position would be expected to be crucial for molecular recognition. nih.gov The docking studies that identified this compound inherently position it within the binding site in a specific 3D orientation. nih.gov It is highly probable that only one of the two enantiomers can adopt this bioactive conformation and present its key pharmacophoric elements—the amino group and the carbonyls—in the correct spatial arrangement to interact with complementary residues in the receptor. Research on other chiral compounds has shown that stereochemistry can significantly affect not only target binding but also uptake by stereoselective transport systems. unimi.it For instance, studies on acivicin (B1666538) derivatives revealed that only the isomers with the natural (5S, αS) stereochemistry displayed significant antiplasmodial activity, suggesting that a stereoselective uptake mechanism was at play. unimi.it

Table 3: Conceptual Influence of Stereochemistry on Receptor Binding

| Isomer | Chiral Center (C3) | Hypothetical Receptor Interaction | Expected Biological Activity | Reference Principle |

|---|---|---|---|---|

| Eutomer | (S) or (R) | Optimal three-point binding with the chiral receptor site. | High Affinity / Potent | unimi.it |

| Distomer | (R) or (S) | Steric hindrance prevents optimal fit; only one or two points of contact achieved. | Low Affinity / Inactive | unimi.it |

Conformational Analysis and its Correlation with Biological Profiles

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. The piperazine-2,5-dione ring, while often drawn as a planar hexagon for simplicity, is not strictly flat. It typically adopts a puckered or shallow boat-like conformation to relieve steric strain. This inherent conformational preference is a key feature of the scaffold. nih.gov

The conformational rigidity of the piperazine-2,5-dione system is one of its most advantageous properties in drug design. nih.gov Unlike flexible linear peptides, the cyclic structure limits the number of possible conformations the molecule can adopt. This pre-organization reduces the entropic penalty upon binding to a biological target, which can contribute to higher binding affinity. The specific conformation determines the spatial relationship between the substituents on the ring, which is critical for aligning with the binding pocket of a target protein.

Computational and Theoretical Investigations of 3 Aminomethyl Piperazine 2,5 Dione

Molecular Docking and Virtual Screening Methodologies

Molecular docking and virtual screening are powerful computational techniques used to predict the binding orientation and affinity of a small molecule to a target receptor. These methods are crucial in modern drug discovery for identifying potential lead compounds from large chemical libraries.

In a notable application of this methodology, 3-(Aminomethyl)piperazine-2,5-dione was identified as a novel inhibitor of the N-methyl-D-aspartate (NMDA) receptor at the glycine (B1666218) binding site. nih.gov This discovery was the result of a virtual screening campaign where randomly selected compounds from the GDB-11 chemical universe database were docked into the crystal structure of the NMDA receptor glycine site (PDB ID: 1PB7). nih.gov The GDB-11 database contains all feasible organic molecules with up to 11 atoms of carbon, nitrogen, oxygen, and fluorine, providing a vast and diverse chemical space for exploration. nih.gov

The general process for such a screening involves several key steps:

Receptor and Ligand Preparation: High-resolution crystal structures of the target protein are obtained from databases like the Protein Data Bank (PDB). The structure is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding pocket or active site. Ligand libraries, such as the GDB-11, are prepared by generating 3D conformations for each molecule.

Docking Simulation: A docking algorithm systematically samples a multitude of positions and orientations of the ligand within the receptor's binding site. It calculates a score for each pose, estimating the binding affinity based on factors like electrostatic interactions, hydrogen bonds, and van der Waals forces. ugm.ac.id

Hit Identification and Prioritization: Compounds are ranked based on their docking scores. The top-ranking "hits" are then visually inspected for plausible binding modes and favorable interactions with key amino acid residues in the active site. nih.govnih.gov

This approach successfully singled out this compound and a close analogue as potential new ligands for the NMDA receptor, a target implicated in synaptic plasticity, learning, and memory. nih.gov Subsequent synthesis and biological testing confirmed that this compound is indeed a glycine inhibitor with an estimated dissociation constant (K(D)) of 50 microM. nih.gov

Table 1: Virtual Screening for NMDA Receptor Ligands

| Parameter | Description |

|---|---|

| Target Protein | NMDA Receptor Glycine Site nih.gov |

| PDB ID | 1PB7 nih.gov |

| Screening Library | GDB-11 Chemical Universe Database nih.gov |

| Methodology | Molecular Docking nih.gov |

| Identified Hit | This compound nih.gov |

| Confirmed Activity | Glycine Inhibitor (K(D) ≈ 50 µM) nih.gov |

Quantum Chemical Calculations and Spectroscopic Property Predictions

Quantum chemical calculations provide a theoretical framework for understanding the electronic structure and properties of molecules. These methods can be used to predict various parameters, including molecular geometry, charge distribution, and spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts. While specific quantum chemical studies on this compound are not detailed in the available literature, research on related substituted piperazine-2,5-diones demonstrates the value of combining theoretical predictions with experimental spectroscopic analysis.

Spectroscopic techniques are essential for structural elucidation and isomer identification of piperazine-2,5-dione derivatives. anu.edu.auchemrxiv.org Studies on substituted (benzylidene)piperazine-2,5-diones show that hydrogenation of these compounds can lead to the formation of both cis and trans isomers. anu.edu.auchemrxiv.org

Simple NMR analyses are powerful tools for distinguishing between these isomers:

¹H NMR Spectroscopy: The chemical shifts and coupling constants of protons on the piperazine (B1678402) ring are sensitive to their stereochemical environment. This allows for the identification of the relative configuration of the substituents. anu.edu.au

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the ring and substituents also differ between isomers, providing complementary information for structural assignment. mdpi.com

These experimental NMR findings can be correlated with predictions from quantum chemical calculations. By calculating the theoretical NMR spectra for different possible isomers, researchers can confirm experimental assignments. This synergy between computational prediction and experimental data provides a robust understanding of the properties of piperazine-2,5-dione derivatives. anu.edu.auchemrxiv.org The structural assignments are often definitively confirmed by X-ray crystallography. anu.edu.auchemrxiv.org

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Target Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing detailed insights into conformational changes and the stability of ligand-receptor complexes. nih.gov For a molecule like this compound, MD simulations can explore its conformational preferences and the specific interactions that stabilize its binding to a target like the NMDA receptor. nih.gov

The piperazine-2,5-dione scaffold is conformationally constrained, which can be an advantageous feature in drug design as it reduces the entropic penalty upon binding. mdpi.com However, even rigid scaffolds possess some degree of flexibility. MD simulations can sample these accessible conformations and identify the most stable ones. For substituted piperazines, studies have shown that the orientation of the substituent (axial versus equatorial) can be crucial for biological activity. nih.gov

When applied to a ligand-protein complex, MD simulations can reveal:

Stability of the Binding Pose: MD can assess whether the initial binding pose predicted by molecular docking is stable over a simulated timescale. nih.gov

Key Intermolecular Interactions: It allows for the detailed analysis of hydrogen bonds, ionic interactions, and hydrophobic contacts between the ligand and protein residues. nih.gov The simulation can track the duration and geometry of these interactions, highlighting those that are critical for binding affinity. nih.gov

Role of Water Molecules: MD simulations explicitly include water, making it possible to identify water-bridged interactions that may play a crucial role in stabilizing the ligand-receptor complex. nih.gov

In studies of related piperazine derivatives targeting other receptors, MD simulations have been used to analyze crucial interactions, such as the formation of salt bridges between the protonated nitrogen of the piperazine ring and acidic residues like glutamate (B1630785) or aspartate in the binding site. nih.gov Such analyses provide a dynamic picture of the binding event that complements the static view from molecular docking.

Chemical Space Exploration and Database Mining for Novel Analogues

The discovery of this compound is a direct result of chemical space exploration and database mining. nih.gov This strategy involves computationally screening vast collections of virtual compounds to find molecules with desired properties.

Chemical Universe Databases: These are extraordinarily large databases, such as GDB, which enumerate all theoretically possible molecules up to a certain size based on fundamental rules of chemical stability and valency. nih.gov Mining these databases allows researchers to explore novel chemical scaffolds that may not be present in typical corporate or commercial screening collections.

The identification of this compound as an NMDA receptor ligand from the GDB-11 database exemplifies the power of this approach. nih.gov By docking randomly selected molecules, the researchers were able to identify a simple, synthetically accessible compound with confirmed biological activity. nih.gov This highlights a key advantage of exploring chemical space: the potential to uncover structurally novel and less complex lead compounds.

This exploration is not limited to finding initial hits. The identified scaffold can then serve as a starting point for designing new analogues. By understanding the structure-activity relationships (SAR) of the initial hit, computational chemists can explore "nearby" chemical space by designing derivatives with modified substituents to optimize potency and other properties. This process can involve creating virtual libraries of analogues and using the same docking and simulation methodologies to predict their binding affinity before committing resources to their chemical synthesis. whiterose.ac.uknih.gov The piperazine scaffold itself is recognized as a privileged structure in drug discovery, and its derivatives are widely explored for a range of therapeutic targets. nih.govresearchgate.net

Applications of 3 Aminomethyl Piperazine 2,5 Dione in Advanced Chemical Research

Role as a Privileged Scaffold in Organic Synthesis for Complex Architectures

The piperazine-2,5-dione (diketopiperazine, DKP) ring system is widely regarded as a "privileged scaffold" in medicinal chemistry and organic synthesis. nih.govmdpi.comnih.govmdpi.com This designation stems from its frequent appearance in a wide array of natural products and biologically active compounds, suggesting an evolutionary preference for this core structure. The DKP scaffold offers a combination of desirable properties, including high rigidity, metabolic stability, and the ability to present substituents in well-defined spatial orientations. jst.go.jpmdpi.com

3-(Aminomethyl)piperazine-2,5-dione leverages the inherent advantages of the DKP core while introducing a key point of functionality—the aminomethyl side chain. This primary amine serves as a versatile chemical handle, allowing for a wide range of subsequent chemical modifications. This makes the compound an ideal starting point for the construction of more complex molecular architectures. Synthetic chemists can utilize the amine for reactions such as acylation, alkylation, arylation, and sulfonylation to append a diverse set of chemical moieties.

The rigid DKP framework acts as a reliable anchor, pre-organizing the attached substituents and reducing the conformational flexibility of the resulting molecule. This is a significant advantage in rational drug design and the synthesis of complex target molecules, where controlling the three-dimensional arrangement of functional groups is paramount. The DKP core itself is readily accessible through the cyclization of dipeptides, making it a synthetically feasible platform for building molecular libraries aimed at exploring chemical space. nih.gov

Table 1: Key Features of this compound as a Privileged Scaffold

| Feature | Description | Significance in Synthesis |

| Rigid Core | The piperazine-2,5-dione ring has limited conformational freedom. mdpi.com | Provides a predictable and stable platform for orienting functional groups, which is crucial for designing molecules with specific binding properties. |

| Metabolic Stability | The cyclic amide bonds are significantly more resistant to enzymatic cleavage by proteases compared to linear peptides. nih.govjst.go.jp | Enhances the utility of resulting compounds in biological systems by preventing rapid degradation. |

| Synthetic Tractability | The core is accessible from amino acid precursors, and the aminomethyl group is a reactive handle for diverse chemical transformations. mdpi.com | Facilitates the generation of diverse libraries of complex molecules for screening and research purposes. |

| Stereochemical Diversity | The chiral centers on the DKP ring allow for the synthesis of various stereoisomers, enabling fine-tuning of molecular geometry. mdpi.com | Allows for the exploration of stereochemistry-dependent interactions in biological and material systems. |

Utilization in Peptidomimetic Design Beyond Direct Therapeutic Development

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and oral bioavailability. researchgate.netmdpi.com The piperazine-2,5-dione scaffold is a cornerstone of peptidomimetic design because it can effectively mimic the β-turn secondary structure found in many biologically active peptides. nih.gov

Beyond the goal of creating new drugs, this compound serves as a fundamental research tool in the field of peptidomimetics. Its rigid structure allows researchers to study the conformational requirements for peptide-receptor interactions. By incorporating this DKP derivative into a peptide sequence, scientists can lock a specific region of the peptide into a fixed conformation. This strategy helps to dissect which spatial arrangement of side chains is critical for biological activity, providing invaluable insights into structure-activity relationships (SAR).

Furthermore, its resistance to enzymatic degradation makes it an excellent component for constructing stable peptide models to study protein folding or to act as inhibitors in biochemical assays where the lability of natural peptides would be a confounding factor. jst.go.jpnih.gov The aminomethyl group provides a site for attaching reporter groups (like fluorophores or biotin) without disrupting the core peptidomimetic structure, enabling the creation of chemical probes to investigate peptide transport and localization.

Development of Receptor Probes and Chemical Tools for Biological Systems

A critical area of chemical biology involves the development of small molecules that can be used to probe, visualize, or perturb biological systems, often by interacting with a specific protein target. nih.govyoutube.com this compound has been identified as a valuable chemical tool in this context.

A notable example is its identification as a novel ligand for the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor. proquest.com The NMDA receptor is a crucial ion channel in the central nervous system involved in synaptic plasticity, learning, and memory. In a study that used computational docking to screen a chemical universe database, this compound was predicted to bind to this site. Subsequent chemical synthesis and biological testing confirmed this prediction, revealing it to be an inhibitor of glycine (B1666218) at the NMDA receptor. proquest.com

This finding establishes the compound not just as a potential therapeutic lead but, more fundamentally, as a chemical probe for the NMDA receptor. Researchers can use it to study the structure and function of the glycine-binding site, to investigate the consequences of its inhibition in neuronal circuits, and as a starting point for designing more potent and selective probes. Its relatively simple structure makes it an attractive scaffold for further chemical elaboration to develop photo-activatable probes or fluorescently labeled ligands for imaging studies.

Table 2: Research Findings on this compound as an NMDA Receptor Probe

| Parameter | Finding | Reference |

| Target | NMDA Receptor Glycine Site | proquest.com |

| Identification Method | In-silico docking from the GDB-11 chemical universe database | proquest.com |

| Biological Activity | Confirmed inhibitor of glycine | proquest.com |

| Estimated Dissociation Constant (KD) | ~50 µM | proquest.com |

| Significance | Validates its use as a chemical tool for studying NMDA receptor pharmacology and function. | proquest.com |

Integration into Materials Science for Novel Functional Materials (e.g., Self-Assembling Gels)

The field of materials science has increasingly turned to biologically inspired molecules to create novel functional materials. Self-assembly, the spontaneous organization of molecules into ordered structures, is a key principle in this area. Diketopiperazines are excellent candidates for self-assembly due to their rigid structure and the presence of two amide bonds that can act as both hydrogen bond donors and acceptors. mdpi.comproquest.com

This propensity for hydrogen bonding allows DKP molecules to form extended, non-covalent networks. mdpi.com Under the right conditions, these networks can entrap solvent molecules to form supramolecular gels—soft materials with applications in tissue engineering, drug delivery, and environmental remediation. nih.gov The properties of these gels can be tuned by modifying the side chains on the DKP ring.

The this compound molecule is particularly well-suited for creating "smart" functional materials. The primary amine of the aminomethyl group is ionizable. At low pH, the amine will be protonated (-CH₂-NH₃⁺), introducing electrostatic repulsion between the molecules that can disrupt self-assembly. At higher pH, the amine will be neutral (-CH₂-NH₂), allowing hydrogen bonding to dominate and promote gel formation. This pH-responsiveness makes it possible to design gels that assemble or disassemble in response to specific environmental triggers, a highly desirable feature for controlled release systems. mdpi.com

Applications in Proteomics Research for Protein Modification Studies

Proteomics, the large-scale study of proteins, often relies on chemical tools to investigate protein function, interactions, and degradation. One of the most powerful emerging technologies in this area is targeted protein degradation, which uses small molecules called PROteolysis TArgeting Chimeras (PROTACs). nih.govmdpi.com A PROTAC is a heterobifunctional molecule with two heads connected by a linker: one head binds to a target protein, and the other recruits an E3 ubiquitin ligase. biorxiv.org This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.

While not yet explicitly reported for this compound itself, structurally related piperidine-dione derivatives are key components of widely used E3 ligase recruiters, such as the ligands for cereblon (CRBN). For instance, 3-(5-(aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione (B8799962) is a building block used to construct PROTACs. The aminomethyl group in these molecules is the critical attachment point for the linker that connects to the target protein binder.

Given this precedent, this compound represents a highly valuable scaffold for proteomics research. Its aminomethyl group provides a straightforward site for conjugation, allowing researchers to synthesize novel PROTACs or other chemical probes. By attaching different protein-binding ligands to this DKP core, scientists can create tools to induce the degradation of specific proteins of interest, enabling the study of their roles in cellular processes. The stable DKP ring serves as a robust and reliable core for building these complex chemical biology tools. nih.gov

Advanced Analytical Techniques for Characterization and Study

Spectroscopic Methods for Structural Elucidation and Conformational Analysis

Spectroscopic techniques are indispensable for elucidating the molecular structure and conformation of 3-(aminomethyl)piperazine-2,5-dione. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the atomic arrangement and bonding within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For piperazine-2,5-dione derivatives, ¹H and ¹³C NMR are used to identify the chemical environment of each proton and carbon atom. csu.edu.au Studies on similar piperazine (B1678402) structures have shown that the chemical shifts of protons on the piperazine ring can indicate the conformation of the ring, such as a chair or boat form. researchgate.net For instance, in substituted piperazine-2,5-diones, the conformation can be influenced by the nature of the substituents, and techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space correlations between protons, helping to distinguish between cis and trans isomers. csu.edu.au

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. In this compound, characteristic absorption bands would be expected for the N-H bonds of the amine and amide groups, the C=O bonds of the amide groups (diketopiperazine ring), and C-N bonds. For example, the IR spectrum of a related compound, 1-acetyl-3-(3-thienylmethylidene)piperazine-2,5-dione, shows absorption bands for the N-H group at 3255 cm⁻¹ and for the carbonyl groups at 1693 cm⁻¹ and 1661 cm⁻¹. mdpi.com

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of a compound. The mass spectrum of the parent compound, 2,5-piperazinedione, provides a reference for understanding the fragmentation patterns of its derivatives. nist.gov For this compound, mass spectrometry would confirm its molecular weight and could be used in conjunction with techniques like Gas Chromatography-Mass Spectrometry (GC-MS) for analysis. nih.gov

Table 1: Spectroscopic Data for Related Piperazine-2,5-dione Compounds

| Compound | Spectroscopic Technique | Key Findings | Reference |

| Substituted (Z,Z)-(benzylidene)piperazine-2,5-diones | NMR Spectroscopy | Simple NMR analyses can identify cis and trans isomers. csu.edu.au | csu.edu.au |

| N-benzoylated piperazine compounds | ¹H NMR Spectroscopy | Conformational behavior due to restricted amide bond rotation can be studied. researchgate.net | researchgate.net |

| 1-acetyl-3-(3-thienylmethylidene)piperazine-2,5-dione | IR Spectroscopy | Shows characteristic absorption bands for N-H (3255 cm⁻¹) and C=O (1693, 1661 cm⁻¹) groups. mdpi.com | mdpi.com |

| 2,5-Piperazinedione | Mass Spectrometry | Provides a reference mass spectrum for derivatives. nist.gov | nist.gov |

Chromatographic Techniques for Purity Assessment and Enantiomeric Separation

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for separating its enantiomers if it is synthesized as a racemic mixture.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating, identifying, and quantifying components in a mixture. For piperazine-containing compounds, reversed-phase HPLC is a common method. researchgate.netsielc.com The choice of column and mobile phase is critical for achieving good separation. For instance, a C18 column with a mobile phase of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid, can be used. sielc.comcmes.org The purity of the compound can be determined by analyzing the chromatogram for the presence of any impurity peaks.

Enantiomeric Separation: Since this compound is a chiral molecule, separating its enantiomers can be important for pharmacological studies, as different enantiomers can have different biological activities. Chiral HPLC is the primary method for this purpose. Columns with a chiral stationary phase, such as cellulose (B213188) tris(4-methyl benzoate) (Chiralcel OJ-R), have been successfully used to separate the enantiomers of various piperidine-2,6-dione compounds, which are structurally related to piperazine-2,5-diones. capes.gov.br

Table 2: Chromatographic Conditions for Analysis of Related Compounds

| Compound/Analyte | Chromatographic Technique | Column | Mobile Phase | Key Application | Reference |

| Piperazine | HPLC | SG-MIX | Hexane/2-propanol gradient | Residue analysis | researchgate.net |

| 1-(2-Aminoethyl)piperazine | HPLC | Newcrom R1 | Acetonitrile/Water/Phosphoric Acid | Separation and analysis | sielc.com |

| Aminopyridines in 3-Aminopiperidine Dihydrochloride | HPLC | Shim-pack Scepter C18 | Phosphate buffer/Methanol | Impurity determination | cmes.org |

| Racemic piperidine-2,6-dione compounds | Chiral HPLC | Chiralcel OJ-R | Not specified | Enantiomeric separation | capes.gov.br |

Biophysical Methods for Ligand-Target Interaction Characterization

To understand the biological activity of this compound, biophysical methods are employed to characterize its interaction with specific biological targets.

Radioligand Binding Assays: This technique is used to determine the affinity of a compound for a specific receptor. In the case of this compound, which was identified as a potential inhibitor of the NMDA receptor glycine (B1666218) site, radioligand displacement assays were used to measure its binding affinity. nih.gov These assays involve competing the compound with a radiolabeled ligand that is known to bind to the target receptor. The concentration of the compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, and from this, the equilibrium dissociation constant (Kᵢ) can be calculated. For this compound, these assays showed it to be an inhibitor of glycine with an estimated K(D) of 50 microM. nih.gov

Electrophysiology: Electrophysiological measurements provide functional information about the effect of a compound on ion channels and receptors. For this compound, its activity as an NMDA receptor inhibitor was confirmed using electrophysiological measurements in Xenopus oocytes expressing the receptor. nih.gov This technique measures the changes in the electrical properties of the cell membrane in response to the application of the compound, providing direct evidence of its inhibitory effect on the receptor's function.

Table 3: Biophysical Methods for Characterizing Ligand-Target Interactions

| Compound | Method | Target | Key Finding | Reference |

| This compound | Radioligand Displacement Assay | NMDA Receptor Glycine Site | Estimated K(D) of 50 microM. nih.gov | nih.gov |

| This compound | Electrophysiology in Xenopus oocytes | NMDA Receptor | Confirmed inhibitory activity. nih.gov | nih.gov |

| Piperidine (B6355638)/piperazine-based compounds | Radioligand Binding Assay | Sigma-1 and Sigma-2 Receptors | Determined Kᵢ values for a series of compounds. | nih.gov |

| Piperazine and piperidine derivatives | Mini-G protein recruitment assay | Histamine H₃ Receptor | Tested for intrinsic activity and functional efficacy. | nih.gov |

Future Directions and Emerging Research Avenues for 3 Aminomethyl Piperazine 2,5 Dione

Development of Novel Synthetic Strategies for Enhanced Efficiency and Scalability

The advancement of research on 3-(aminomethyl)piperazine-2,5-dione and its derivatives is contingent upon the availability of efficient and scalable synthetic methods. Current strategies for producing the diketopiperazine core often involve the cyclization of dipeptide precursors. cabidigitallibrary.orgcanada.ca However, future efforts will likely focus on overcoming the limitations of existing methods, such as harsh reaction conditions or challenges in purification and scalability.

Key areas for development include:

Enzymatic Synthesis : The use of enzymes like nonribosomal peptide synthetases (NRPSs) and cyclodipeptide synthases (CDPSs) offers a green and highly specific route to DKP scaffolds. nih.govrsc.orgmdpi.com Future research could focus on engineering these enzymes or discovering new ones to produce this compound or its precursors with high yield and stereochemical purity.

Solid-Phase Synthesis : Solid-phase peptide synthesis (SPPS) provides a powerful platform for creating libraries of DKP analogues for screening. umn.edu Innovations in linkers and cleavage strategies could mitigate side reactions like the formation of unwanted byproducts, which can occur during deprotection steps. acs.orgnih.gov

| Synthetic Strategy | Advantages | Challenges for Efficiency and Scalability |

| Enzymatic Synthesis | High stereospecificity, mild reaction conditions, environmentally friendly. rsc.orgmdpi.com | Enzyme availability and stability, substrate scope limitations, potential for low yields in engineered systems. |

| Solid-Phase Synthesis | Amenable to automation and combinatorial library generation, simplified purification. umn.edu | Potential for side reactions, higher cost of reagents and resins, scalability can be challenging. acs.orgnih.gov |

| Solution-Phase Synthesis | Highly scalable, established methodologies, lower cost for large-scale production. canada.ca | Often requires multi-step procedures, purification can be complex, potential for racemization. canada.canih.gov |

| Novel Catalytic Methods | High efficiency and selectivity, potential for novel transformations, atom economy. researchgate.netresearchgate.net | Catalyst development and cost, optimization of reaction conditions, substrate sensitivity. |

Expanding the Scope of Biological Target Identification and Validation

While this compound has been identified as an inhibitor of the NMDA receptor glycine (B1666218) site, the full spectrum of its biological activities remains largely unexplored. nih.gov The DKP scaffold is a common motif in natural products with a wide array of biological functions, including antimicrobial, antiviral, and antitumor activities, suggesting that this compound and its derivatives may interact with multiple biological targets. wikipedia.orgnih.govnih.gov

Future research should focus on:

High-Throughput Screening : Utilizing libraries based on the this compound scaffold to screen against a wide range of biological targets, such as G-protein coupled receptors, ion channels, and enzymes like histone deacetylases (HDACs). jst.go.jp

Target Deconvolution : For active compounds identified in phenotypic screens, employing chemical proteomics and affinity-based probes to identify and validate their specific molecular targets.

Mechanism of Action Studies : Once a target is validated, detailed biochemical and cellular assays are necessary to elucidate the precise mechanism by which the compound exerts its biological effect. For instance, DKP derivatives have been shown to act as vascular-disrupting agents by interfering with tubulin polymerization. nih.gov

| Potential Target Class | Example of DKP Activity | Research Approach for this compound |

| Ion Channels | Identified as an NMDA receptor glycine site inhibitor. nih.gov | Electrophysiological and binding assays to screen against other ion channel subtypes. |

| Enzymes | DKP derivatives have shown potent inhibition of Histone Deacetylases (HDACs). jst.go.jp | Screening against panels of kinases, proteases, and deacetylases. |

| Cytoskeletal Proteins | Plinabulin, a DKP derivative, binds to tubulin and disrupts microtubule dynamics. nih.gov | Investigating effects on cell morphology, microtubule polymerization assays. |

| Receptors | Bicyclic DKPs have been developed as pharmacological tools for P2Y receptors. nih.gov | Radioligand binding assays and functional assays for various receptor families. |

Rational Design of Next-Generation Diketopiperazine-Based Research Tools

The structural rigidity and multiple functionalization points of the this compound scaffold make it an ideal starting point for the rational design of sophisticated chemical probes and research tools. nih.govnih.gov By systematically modifying its structure, researchers can fine-tune its properties to achieve specific research goals.

Key design strategies include:

Affinity Probes : Introducing photo-crosslinkers and reporter tags (like biotin) to the scaffold to create photoaffinity probes. These tools are invaluable for identifying and studying ligand-receptor interactions, as demonstrated with DKP-based tubulin-binding agents. nih.gov

Fluorescent Ligands : Incorporating fluorophores into the DKP structure to visualize its localization within cells and tissues, enabling the study of its uptake, distribution, and interaction with targets in real-time.

Combinatorial Libraries : Leveraging the primary amine of this compound and the N-H groups on the piperazine (B1678402) ring to generate large, diverse libraries of compounds. nih.gov These libraries can be used to explore structure-activity relationships (SAR) and optimize compounds for potency and selectivity. jst.go.jp

| Modification Site on Scaffold | Potential Functional Groups to Add | Targeted Research Application |

| Aminomethyl Group (C3) | Alkyl/aryl chains, peptides, reporter tags (biotin, fluorophores). | Modulate solubility and cell permeability, create affinity probes, explore SAR. |

| Ring Nitrogens (N1, N4) | Alkyl, arylalkyl groups. nih.gov | Alter conformation, binding affinity, and metabolic stability. |

| Alpha-Carbon (C6) | Various amino acid side chains. | Introduce new points of diversity for combinatorial library synthesis. |

Interdisciplinary Research Integrating Chemical Biology, Materials Science, and Computational Chemistry

The full potential of this compound can be unlocked through interdisciplinary collaborations that bridge disparate scientific fields.

Computational Chemistry : Molecular modeling and docking studies were instrumental in the initial identification of this compound as an NMDA receptor ligand. nih.gov Future computational work, including molecular dynamics simulations and DFT calculations, can predict binding modes, guide the rational design of new derivatives, and elucidate reaction mechanisms for novel syntheses. acs.orgnih.gov

Materials Science : Diketopiperazines are known to self-assemble into well-ordered nanostructures, such as hydrogels. nih.govacs.org Research into the self-assembly properties of this compound could lead to the development of novel biomaterials for applications in drug delivery, tissue engineering, and diagnostics.

Chemical Biology : This field lies at the heart of future research, using the tools developed from synthetic and computational chemistry to probe biological systems. The synthesis of DKP-based probes to identify binding partners and elucidate biological pathways is a prime example of this synergy. nih.gov

| Discipline | Application to this compound Research | Example Research Finding in DKP/Piperazine Field |

| Computational Chemistry | Virtual screening, molecular docking, predicting ligand-protein interactions, studying reaction mechanisms. | Docking of a chemical database led to the identification of this compound as a novel NMDA inhibitor. nih.gov |

| Materials Science | Development of self-assembling hydrogels and other nanomaterials for drug delivery or tissue scaffolding. | Proline-based DKPs are noted as important building blocks for developing bio-functional architectures and biomaterials. nih.gov |

| Chemical Biology | Design of chemical probes, identification of biological targets, elucidation of mechanisms of action. | Biotin-tagged DKP photoaffinity probes were designed to study the binding interaction with tubulin. nih.gov |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-(Aminomethyl)piperazine-2,5-dione and its derivatives?

- Answer : The compound and its analogs are typically synthesized via multi-step organic reactions. For example, the Ugi/aza-Michael cascade enables the construction of highly substituted derivatives in a one-pot reaction, using aldehydes, amines, isocyanides, and activated dienophiles . Additionally, reductive amination of diketones with ammonia or primary amines, followed by cyclization, is a foundational method for piperazine-2,5-dione scaffolds . Key reaction parameters include catalyst selection (e.g., palladium on carbon) and solvent optimization (ethanol/methanol) to enhance yield and purity.

Q. Which analytical techniques are critical for characterizing this compound?

- Answer : Structural elucidation relies on:

- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions and stereochemistry .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formulas (e.g., C23H20N3O3 with [M+H]+ = 386.1499) .

- LC-MS : Assesses purity and detects intermediates .

- ATR-IR : Identifies functional groups like N-H (3200–3400 cm⁻¹) and C=O (1650–1750 cm⁻¹) .

Q. What preliminary biological activities have been reported for this compound?

- Answer : Derivatives exhibit antimicrobial activity against Staphylococcus aureus and Bacillus subtilis (MIC values <50 µg/mL) , and anti-proliferative effects in cancer cell lines (e.g., IC50 ~10 µM for breast cancer models) . Initial screening often involves DPPH assays for antioxidant potential and MTT assays for cytotoxicity .

Advanced Research Questions

Q. How can enantioselective synthesis of chiral this compound derivatives be achieved?

- Answer : Enantioselective routes employ chiral catalysts or auxiliaries . For example, asymmetric hydrogenation of ketone intermediates using Ru-BINAP complexes achieves >90% enantiomeric excess (ee) . Alternatively, kinetic resolution via lipase-catalyzed acylations separates enantiomers . CSP-HPLC (Chiral Stationary Phase) is critical for verifying enantiopurity (e.g., retention time divergence >2 min) .

Q. What structural modifications enhance the compound’s NMDA glycine site inhibition?

- Answer : Substituent engineering at the aminomethyl group and piperazine ring modulates activity. For instance:

- Electron-withdrawing groups (e.g., nitro) on the benzylidene moiety improve binding affinity to NMDA receptors (Ki <1 µM) .

- Steric hindrance reduction via smaller alkyl chains (e.g., methyl vs. tert-butyl) enhances glycine site access .

- SAR studies correlate logP values (2.5–3.5) with blood-brain barrier permeability, critical for neuroactive compounds .

Q. How can contradictions in biological activity data across studies be resolved?

- Answer : Discrepancies often arise from substituent stereochemistry or assay variability . Strategies include:

- Comparative docking studies : Analyze binding modes of active vs. inactive analogs (e.g., Glide/SP docking for NMDA receptor models) .

- Meta-analysis of IC50/EC50 data : Normalize results using standardized protocols (e.g., cell line-specific adjustments) .

- Crystallography : Resolve ambiguities via X-ray structures of target-ligand complexes (e.g., PDB: 7NMDA) .

Q. What mechanistic insights explain the immunosuppressive activity of marine-derived analogs?

- Answer : Marine piperazine-2,5-diones (e.g., janthinolides C–F) inhibit T-cell proliferation by disrupting IL-2 signaling. Key mechanisms include:

- Binding to calcineurin : Block NFAT dephosphorylation, suppressing cytokine production .

- Oxime-functionalized derivatives (e.g., janthinolide C) exhibit enhanced activity (IC50 ~5 µM) due to improved hydrogen bonding with targets .

Key Notes

- Stereochemical notation : Use (R/S) or (Z/E) descriptors to prevent ambiguity.

- Advanced tools : MD simulations (e.g., GROMACS) and metabolomics (LC-QTOF-MS) are recommended for mechanistic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products